2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
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Overview
Description
2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a complex organic compound with a unique structure that combines a methoxyphenoxy group, an ethylamino group, and a tetrahydronaphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenoxy group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **1-{[2-(4-methoxyphenoxy)ethyl]amino}-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol
- **2-{[2-(4-ethoxyphenoxy)ethyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Uniqueness
2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H26N2O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C21H26N2O3/c1-25-17-9-11-18(12-10-17)26-14-13-22-15-21(24)23-20-8-4-6-16-5-2-3-7-19(16)20/h2-3,5,7,9-12,20,22H,4,6,8,13-15H2,1H3,(H,23,24) |
InChI Key |
DWRSIHWPBAHWHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNCC(=O)NC2CCCC3=CC=CC=C23 |
Origin of Product |
United States |
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